2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid
Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid is a chemical compound with the molecular formula C12H23NO4. It is often used in organic synthesis, particularly in the protection of amine groups due to its tert-butoxycarbonyl (Boc) protecting group. This compound is valuable in various chemical reactions and has applications in scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like sodium hydroxide or DMAP are commonly used for the protection of amines.
Cleavage: Strong acids such as trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine and by-products such as carbon dioxide and tert-butyl alcohol .
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid is widely used in scientific research due to its role as a protecting group for amines. Its applications include:
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The resulting carbamate is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
(Tert-butoxy)carbonyl-L-histidine: Another Boc-protected amino acid used in peptide synthesis.
(Tert-butoxy)carbonyl-L-arginine: Used similarly in peptide synthesis and other organic reactions.
N-(Tert-butoxycarbonyl)ethanolamine: Used in the synthesis of various organic compounds.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in complex organic synthesis where selective protection and deprotection are crucial.
Properties
IUPAC Name |
2-ethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-12(7-2,9(14)15)8-13-10(16)17-11(3,4)5/h6-8H2,1-5H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGZMMZGWAGCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.